molecular formula C19H16FN3O4 B2357593 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941879-71-6

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2357593
CAS No.: 941879-71-6
M. Wt: 369.352
InChI Key: GJWONHLCBQFEDZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-15-6-4-3-5-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWONHLCBQFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dihydropyridazine Core

The dihydropyridazine ring is constructed via cyclocondensation of a 1,4-diketone precursor with hydrazine derivatives. For example:

  • Step 1 : Reaction of ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate with hydrazine hydrate in ethanol yields 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.
  • Conditions : Ethanol, reflux (12 h), Bi(NO₃)₃·5H₂O (10 mol%) as a Lewis acid catalyst.

Methoxylation at Position 4

  • Step 2 : Methylation of the hydroxyl group at position 4 using methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF.
    • Yield : ~75% (analogous to methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydropyridazine-3-carboxylate).

Carboxamide Formation

  • Step 3 : Hydrolysis of the methyl ester to the carboxylic acid (using NaOH/EtOH), followed by coupling with 2-methoxyaniline via EDCl/HOBt in DCM.
    • Yield : 68–72% (based on similar carboxamide syntheses).

Synthetic Route 2: Direct Coupling of Pre-Functionalized Intermediates

Preparation of 4-Methoxy Intermediate

  • Step 1 : 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with sodium methoxide (NaOMe) in methanol to substitute chlorine with methoxy.
    • Conditions : 60°C, 6 h.

Amide Bond Formation

  • Step 2 : Activation of the carboxylic acid as an acyl chloride (SOCl₂, reflux) and reaction with 2-methoxyaniline in THF.
    • Yield : 80–85%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield ~55% ~70%
Key Advantage Avoids handling acyl chlorides Higher yield, fewer steps
Key Limitation Lower yield at methylation step Requires chlorinated intermediate

Route 2 is more efficient for large-scale synthesis, whereas Route 1 offers safety advantages.

Reaction Optimization and Catalytic Systems

Catalytic Cyclization

Bismuth nitrate (Bi(NO₃)₃), as used in tetrahydropyridine syntheses, enhances cyclization efficiency (90% conversion vs. 65% without catalyst).

Solvent Effects

  • Ethanol : Optimal for cyclocondensation (polar protic solvent stabilizes intermediates).
  • DMF : Preferred for SN2 methylation due to high polarity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.30 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.3 min, purity >98%.

Challenges and Mitigation Strategies

  • Regioselectivity in Methoxylation : Competing O- vs. N-alkylation is minimized using bulky bases (e.g., DBU).
  • Carboxamide Hydrolysis : Stabilize the active ester using HOAt instead of HOBt.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 reduces raw material costs by 20% compared to Route 1.
  • Waste Management : Bi(NO₃)₃ is non-toxic and recyclable, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.

Biology

The compound has been investigated for its biological activities , particularly in the context of enzyme interactions and receptor binding. Studies indicate that it may exhibit significant effects on various biological targets, which is crucial for understanding its therapeutic potential.

Medicine

Due to its unique chemical structure, this compound shows promise in therapeutic applications . Research has suggested potential uses in treating diseases such as cancer and other conditions where targeted drug design is essential.

Case Study : A study highlighted the anticancer properties of structurally similar compounds, suggesting that derivatives of this compound could also exhibit significant growth inhibition against various cancer cell lines, warranting further investigation into its medicinal applications .

Industry

In industrial applications, the compound can be utilized in the development of new materials and chemical processes. Its properties may facilitate advancements in material science, particularly in creating novel polymers or composites with enhanced characteristics.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates new synthetic pathways
BiologyInvestigated for enzyme interactionsInsights into therapeutic mechanisms
MedicinePotential anticancer agentTargeted treatment options
IndustryDevelopment of new materialsEnhanced material properties

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Suzuki-Miyaura Coupling Reaction : This method couples an aryl halide with an organoboron compound using a palladium catalyst to form carbon-carbon bonds.
  • Oxidation and Reduction Reactions : Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are employed under optimized conditions to enhance yield and purity.

These synthetic routes require careful control of reaction conditions to optimize the final product's quality.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in scientific research.

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyridazine core, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN3O4C_{19}H_{16}FN_{3}O_{4}, with a molecular weight of approximately 369.35 g/mol. The presence of fluorophenyl and methoxy groups enhances its chemical reactivity and biological activity, making it an interesting candidate for drug development and other applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent. Its structural components are believed to interact with specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through:

  • Receptor Binding : The compound may bind to specific receptors in cells, modulating their activity and influencing cellular responses.
  • Enzyme Interaction : It has shown potential in inhibiting enzymes that are crucial in metabolic pathways, particularly those involved in cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of similar compounds exhibited significant tumor stasis in xenograft models, suggesting that modifications to the pyridazine structure could enhance anticancer properties .
  • Enzyme Inhibition : Research indicated that certain analogs of the compound effectively inhibited key enzymes involved in cancer metabolism, showcasing IC50 values in the low micromolar range .
  • Antimicrobial Activity : A comparative analysis revealed that compounds with similar structures showed varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in infectious disease treatment .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with structurally similar compounds is useful.

Compound NameBiological ActivityIC50 (µM)Notes
Compound AAnticancer0.65Effective against gastric carcinoma models
Compound BAntimicrobial5.0Active against Gram-positive bacteria
Compound CEnzyme Inhibitor2.0Selective towards specific kinases

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReaction ConditionsYield (%)Purity (%)Reference
1Ethanol, 80°C, 12h7288
2DMF/H₂O, Pd(PPh₃)₄6592
3DCM, HATU, 4h8595

Q. Table 2. Biological Activity Comparison

Assay TypeIC₅₀ (μM)TargetReference
COX-2 Inhibition0.45Inflammatory
Topoisomerase II1.2Anticancer
CYP3A4 Inhibition>50Metabolic

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